molecular formula C10H9ClN2S B181879 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 40493-18-3

4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No. B181879
CAS RN: 40493-18-3
M. Wt: 224.71 g/mol
InChI Key: PRNJDUCSVXTOTN-UHFFFAOYSA-N
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Description

“4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential therapeutic applications . It has been investigated as an inhibitor of Retinoic‐acid‐receptor‐related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . This compound, also referred to as TTP, has been shown to repress the development of Th17 cells and ameliorate the autoimmune disease manifestation in the pristane‐induced lupus nephritis mice model .


Synthesis Analysis

The synthesis of “4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is complex, with a tetrahydrobenzo-thieno-pyrimidine core. Molecular docking computation showed that the best binding pocket of TTP to RORγt is located in the hinge region of RORγt .

Scientific Research Applications

Application in Immunology

  • Field : Immunology
  • Summary : The compound, referred to as TTP, has been used as an inhibitor of the retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . Th17 cells are implicated in autoimmune diseases, and RORγt is a potential therapeutic target for these conditions .
  • Methods : The compound was administered to mice in a pristane-induced lupus nephritis model to investigate its effects on Th17 cell development and disease manifestation .
  • Results : The treatment with TTP repressed the development of Th17 cells and ameliorated the autoimmune disease manifestation in the mice model . It did not interfere with thymocyte development, including total thymocyte number and proportion of CD4+CD8+ double-positive populations in the thymus .

Application in Cancer Research

  • Field : Cancer Research
  • Summary : A series of 4-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines were designed and synthesized, and their biological activities were evaluated . These compounds were developed as microtubule targeting agents .
  • Methods : The synthesis involved the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions .
  • Results : Compound 4 was found to be 1.6- and 7-fold more potent than the lead compound 1 in cell proliferation and microtubule depolymerization assays, respectively . Compounds 4, 5, and 7 showed the most potent antiproliferative effects .

Application in Malaria Treatment

  • Field : Pharmacology
  • Summary : A series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4 derivatives were designed and synthesized for controlling malaria .
  • Results : The results or outcomes obtained are not available in the search results .

properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNJDUCSVXTOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351408
Record name 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

CAS RN

40493-18-3
Record name 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one (0.8 g) and POCl3 (10 mL) was heated at 55-65° C. for 3 h. Water was then added followed by sodium bicarbonate. The resulting mixture was extracted with ethyl acetate. The organic layer was concentrated and the crude compound was purified by silica gel column chromatography using a mixture of hexanes:ethyl acetate (20:1), to give 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (0.52 g, 60%). 1H NMR (300 MHz, CDCl3): δ 8.69 (s, 1H), 3.10-3.07 (m, 2H), 2.88-2.86 (m, 2H), 1.89-1.92 (m, 4H). LC-MS (ESI) m/z 225.3 (M+H).
Quantity
0.8 g
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
K Pal, MK Raza, J Legac, MA Rahman… - RSC Medicinal …, 2021 - pubs.rsc.org
Effective chemotherapy is essential for controlling malaria. However, resistance of Plasmodium falciparum to existing antimalarial drugs has undermined attempts to control and …
Number of citations: 13 pubs.rsc.org
SA El-Metwally, MM Abou-El-Regal, IH Eissa… - Bioorganic …, 2021 - Elsevier
Vascular endothelial growth factor-2 (VEGFR-2) is considered one of the most important factors in tumor angiogenesis, and consequently a number of anticancer therapeutics have …
Number of citations: 67 www.sciencedirect.com
B Sun, X Yin, J Zhang, J Huang, Y Xu, F Zhang… - Chemical Research in …, 2015 - Springer
Based on the molecular docking studies, which were performed to position Erlotinib and the target compounds into the active site of the epidermal growth factor receptor(EGFR) to …
Number of citations: 3 link.springer.com
F Islam, A Doshi, AJ Robles, TM Quadery, X Zhang… - Molecules, 2022 - mdpi.com
A series of eleven 4-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines were designed and synthesized and their biological activities were evaluated. Synthesis involved …
Number of citations: 3 www.mdpi.com
SR Abd El Hadi, DS Lasheen, MA Hassan… - Archiv der …, 2016 - Wiley Online Library
Dual inhibition of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER‐2) is an attractive cancer therapeutic approach. In this study, …
Number of citations: 17 onlinelibrary.wiley.com
SA Elmetwally, KF Saied, IH Eissa, EB Elkaeed - Bioorganic chemistry, 2019 - Elsevier
Deregulation of many kinases is directly linked to cancer development and the tyrosine kinase family is one of the most important targets in current cancer therapy regimens. In this study…
Number of citations: 122 www.sciencedirect.com
EM Gad, MS Nafie, EH Eltamany, MSAG Hammad… - Molecules, 2020 - mdpi.com
A multicomponent synthesis was empolyed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1. An interesting cyclization was obtained when the …
Number of citations: 53 www.mdpi.com
SA El-Metwally, AK Khalil, AM El-Naggar… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: Developing new chemotherapeutic agents with molecular targets, larger margin of safety against normal cells and low cost is the target many scientists try to achieve. …
Number of citations: 10 www.ingentaconnect.com
M Zhang, L Jiang, J Tao, Z Pan, M He, D Su… - Bioorganic & Medicinal …, 2019 - Elsevier
MAP Kinase Interacting Serine/Threonine Kinase 1 (MNK1) play important roles in the signaling transduction of MAPK pathways. It is significantly overexpressed in renal clear cell …
Number of citations: 14 www.sciencedirect.com
S Malasala, A Polomoni, MN Ahmad, M Shukla… - Journal of Molecular …, 2021 - Elsevier
TrmD, tRNA-(N 1 G37) methyltransferase, a member of SpoU-TrmD (SPOUT) RNA methyltransferase family, is one of the key enzymes responsible for the growth of Staphylococcus …
Number of citations: 10 www.sciencedirect.com

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